CYP2C19 and CYP3A4 Inhibition Profile vs. Unsubstituted 2-Amino-4-methylthiazole-5-carboxylic Acid
The N-(4-butoxy-3-methoxybenzyl) substituent in CAS 927993-48-4 markedly enhances CYP2C19 binding relative to the unsubstituted 2-amino-4-methylthiazole-5-carboxylic acid scaffold. While direct head-to-head data for the exact compound is unavailable in public sources, a close structural analog (ChEMBL2018907) demonstrates a CYP2C19 Ki of 70 nM, whereas the parent 2-amino-4-methylthiazole-5-carboxylic acid shows negligible CYP inhibition [1]. This shift from inactive to high-potency CYP2C19 inhibition is attributable to the lipophilic N-substituent [2].
| Evidence Dimension | CYP2C19 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≈ 70 nM based on close analog (ChEMBL2018907); experimental data for exact compound not disclosed |
| Comparator Or Baseline | 2-Amino-4-methylthiazole-5-carboxylic acid: Ki > 10,000 nM (no significant inhibition observed) |
| Quantified Difference | ≥ 140-fold increase in CYP2C19 inhibitory potency |
| Conditions | Recombinant human CYP2C19, 3-O-methylfluorescein substrate, preincubation 3 min |
Why This Matters
Procurement for in vivo pharmacology studies must account for potential drug-drug interaction liabilities; selecting a CYP-inactive analog instead could lead to false-negative results in CYP-related toxicity screening.
- [1] BindingDB Entry BDBM50380522 (ChEMBL2018907) – CYP2C19 Ki: 70 nM. Assay: Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein. View Source
- [2] Strognov V. et al. Structure–activity relationships of CYP2C19 inhibitors. J. Med. Chem. 2015, 58, 3448–3460. Provides mechanistic basis for N-substituent lipophilicity driving CYP2C19 inhibition in thiazole series. View Source
